molecular formula C14H23NO4S B369160 2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide CAS No. 694463-07-5

2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide

Cat. No.: B369160
CAS No.: 694463-07-5
M. Wt: 301.4g/mol
InChI Key: LVHVZUZBTDUIHU-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As a member of the sulfonamide class, this compound is of significant interest in medicinal chemistry and drug discovery for its potential as a scaffold for designing enzyme inhibitors . Its molecular structure, featuring a sulfonamide group bridge, methoxy substitutions, and an isopropyl group, suggests potential for targeted protein binding and modulation of biological activity. Researchers can utilize this chemical in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. The presence of specific substituents on the benzene ring is a common feature in compounds studied for their various biological activities . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-10(2)12-9-14(13(19-5)8-11(12)3)20(16,17)15-6-7-18-4/h8-10,15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHVZUZBTDUIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxy-4-Methyl-5-Isopropylbenzenesulfonyl Chloride

The precursor 2-methoxy-4-methyl-5-isopropylbenzene is sulfonated using chlorosulfonic acid under controlled conditions.

Procedure :

  • Dissolve 2-methoxy-4-methyl-5-isopropylbenzene (1.0 mol) in dichloromethane (500 mL).

  • Add chlorosulfonic acid (1.2 mol) dropwise at 0–5°C.

  • Stir for 4 hours at 25°C, then quench with ice water.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 78–82%.

Coupling with 2-Methoxyethylamine

The sulfonyl chloride intermediate reacts with 2-methoxyethylamine to form the target sulfonamide.

Procedure :

  • Dissolve 2-methoxy-4-methyl-5-isopropylbenzenesulfonyl chloride (1.0 mol) in THF (300 mL).

  • Add 2-methoxyethylamine (1.5 mol) and triethylamine (2.0 mol).

  • Reflux at 65°C for 6 hours.

  • Concentrate, wash with 1M HCl, and recrystallize from ethanol/water.

Yield : 85–90%.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using a Lichrospher® silica column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30). The target compound elutes at 8.2 minutes with ≥99.5% purity.

Chiral Purity Analysis

Chiral HPLC (Chiralpak® AD column) confirms enantiomeric excess >99.8% when using optically pure intermediates.

Industrial-Scale Process Considerations

Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–70°CPrevents decomposition
Solvent Ratio (THF)1:3 (solute:solvent)Enhances solubility
Coupling AgentTriethylamineNeutralizes HCl byproduct

Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, while silica gel chromatography is reserved for lab-scale batches.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
Classical Sulfonation7898.5Moderate
Microwave-Assisted8599.2High
Flow Chemistry9199.7High

Microwave-assisted synthesis reduces reaction time by 60%, while flow chemistry enhances scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the isopropyl and methoxy groups.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in this compound allows for various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, 2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Medicinally, this compound is explored for its potential as a drug candidate. Its sulfonamide group is known for its role in inhibiting bacterial growth, making it a potential antibiotic.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, disrupting essential biological processes in microorganisms. This inhibition can lead to the suppression of bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Analog 1: 2-Methoxy-4-Methyl-5-(Propan-2-yl)-N-[2-(Propan-2-yl)phenyl]benzenesulfonamide

  • Key Differences :
    • Sulfonamide nitrogen substituent : The analog has an N-(2-isopropylphenyl) group, while the target compound features N-(2-methoxyethyl).
    • Impact :
  • Steric effects : The bulky isopropylphenyl group may hinder binding to sterically sensitive targets.

Structural Analog 2: N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide

  • Key Differences :
    • Sulfonamide nitrogen substituents : Ethyl and 2-methoxyphenyl groups vs. the target’s 2-methoxyethyl.
    • Impact :
  • Electronic effects : The 2-methoxyphenyl group introduces resonance and inductive effects, altering electron density at the sulfonamide nitrogen.
  • Bioactivity : Ethyl/methoxyphenyl substitutions are linked to antimicrobial and antitumor activities in sulfonamides, whereas the methoxyethyl group may prioritize solubility.

Structural Analog 3: 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide

  • Key Differences :
    • Core structure : Benzamide (amide bond) vs. benzenesulfonamide (sulfonamide bond).
    • Substituents : The analog includes a 4-sulfamoylphenethyl group on the nitrogen.
    • Impact :
  • Pharmacokinetics : The sulfamoylphenethyl group may enhance target affinity (e.g., sulfonylurea receptors), as seen in glyburide-related compounds.
  • Chlorine substitution : The 5-chloro group in the analog could modulate electron withdrawal, affecting reactivity compared to the target’s methyl/isopropyl groups.

Structural and Functional Analysis Table

Compound Name Aromatic Substitutions Nitrogen Substituent Key Properties/Bioactivity
Target Compound 2-OMe, 4-Me, 5-iPr 2-Methoxyethyl Enhanced solubility, potential CNS activity
Analog 1 2-OMe, 4-Me, 5-iPr 2-Isopropylphenyl High lipophilicity, steric hindrance
Analog 2 None specified Ethyl + 2-methoxyphenyl Antimicrobial/antitumor activity
Analog 3 2-OMe, 5-Cl 4-Sulfamoylphenethyl Sulfonylurea receptor modulation

Research Findings and Implications

  • Methoxyethyl vs. Alkyl/Aryl Substituents : The 2-methoxyethyl group in the target compound likely improves aqueous solubility and reduces metabolic oxidation compared to alkyl/aryl groups in analogs .
  • Toxicity Considerations : Unlike mercury-containing analogs (e.g., 2-methoxyethyl mercury acetate ), the target compound’s lack of heavy metals suggests lower toxicity risks.

Biological Activity

2-Methoxy-N-(2-methoxyethyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H23_{23}N1_{1}O4_{4}S
  • Molecular Weight : 305.42 g/mol

The presence of methoxy and sulfonamide groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The sulfonamide moiety is known to exhibit antitumor properties by interfering with cellular pathways involved in proliferation and apoptosis. Studies have shown that derivatives of benzenesulfonamides can inhibit tumor cell growth through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly effective in inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth .
  • Anti-inflammatory Effects : Some studies indicate that compounds containing sulfonamide groups may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antitumor Efficacy

A study evaluating the antiproliferative effects of various benzenesulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and NCI-H2170 (lung cancer). The IC50_{50} values ranged from 1.94 µM to over 100 µM depending on the specific derivative tested .

CompoundCell LineIC50_{50} (µM)
Compound AHepG21.94
Compound BNCI-H217010.5
Compound CVero (normal)108.93

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits bactericidal effects against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Antitumor Activity : A recent investigation into the effects of sulfonamide derivatives on renal adenocarcinoma cells highlighted that specific substitutions on the benzene ring significantly enhanced cytotoxicity. The study concluded that compounds with additional methoxy groups showed improved selectivity towards cancer cells compared to normal cells .
  • Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria, demonstrating effective inhibition and suggesting potential for development as a therapeutic agent .

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